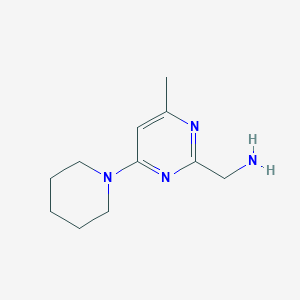
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
The synthesis of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanamine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
化学反応の分析
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
科学的研究の応用
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:
- 4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl)methanamine
- 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine
These compounds share a similar pyrimidine core structure but differ in the substituent groups attached to the pyrimidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C11H18N4/c1-9-7-11(14-10(8-12)13-9)15-5-3-2-4-6-15/h7H,2-6,8,12H2,1H3 |
InChIキー |
HLRUWNKASYTCPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CN)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


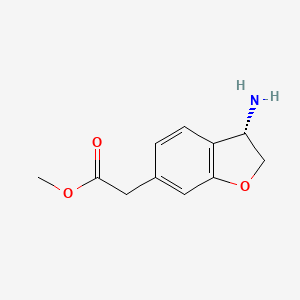
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
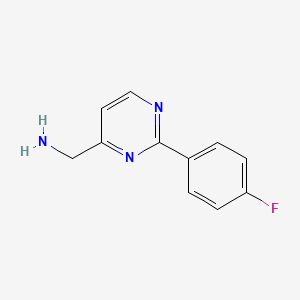
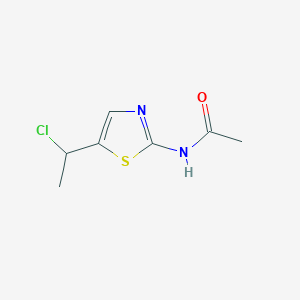
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)


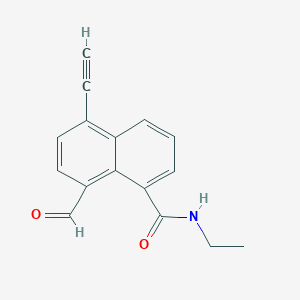

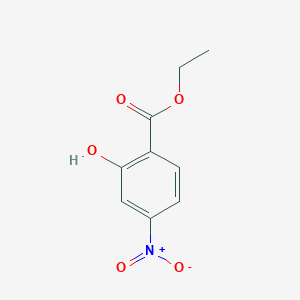
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)

